Dibenzepin-d3

Isotope dilution mass spectrometry LC-MS/MS internal standard Stable isotope labeling

Dibenzepin-d3 (CAS 2733717-94-5) is a stable isotopically labeled analogue of the tricyclic antidepressant dibenzepin, in which three hydrogen atoms on the N-methyl group are replaced by deuterium (5‑(methyl‑d3)). With a molecular formula of C₁₈H₁₈D₃N₃O and a molecular weight of 298.4 Da, it provides a +3.02 Da mass shift relative to the native analyte (295.38 Da), enabling unambiguous mass spectrometric discrimination between the internal standard and the target compound in biological matrices.

Molecular Formula C₁₈H₁₈D₃N₃O
Molecular Weight 298.4
Cat. No. B1159591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzepin-d3
Synonyms10-[2-(Dimethylamino)ethyl]-5,10-dihydro-5-(methyl-d3)-11H-dibenzo[b,e][1,4]diazepin-11-one;  5-(Methyl-d3)-10β-dimethylaminoethyl-10,11-dihydro-11-oxodibenzo_x000B_[b,e][1,4]diazepine;  Dibenzepine-d3;  HF 1927-d3; 
Molecular FormulaC₁₈H₁₈D₃N₃O
Molecular Weight298.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzepin-d3: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of the Tricyclic Antidepressant Dibenzepin


Dibenzepin-d3 (CAS 2733717-94-5) is a stable isotopically labeled analogue of the tricyclic antidepressant dibenzepin, in which three hydrogen atoms on the N-methyl group are replaced by deuterium (5‑(methyl‑d3)) [1]. With a molecular formula of C₁₈H₁₈D₃N₃O and a molecular weight of 298.4 Da, it provides a +3.02 Da mass shift relative to the native analyte (295.38 Da), enabling unambiguous mass spectrometric discrimination between the internal standard and the target compound in biological matrices . As a member of the dibenzo‑epine class, dibenzepin acts as a selective noradrenaline reuptake inhibitor and potent histamine H1 antagonist, and is used clinically throughout Europe for the treatment of major depressive disorder [1].

Why Non-Deuterated Dibenzepin or Other Tricyclic Antidepressant Internal Standards Cannot Replace Dibenzepin-d3 in Validated Bioanalytical Methods


In quantitative LC‑MS/MS bioanalysis, the internal standard must exhibit near-identical extraction recovery, chromatographic retention, and ionization efficiency to the analyte while being unequivocally distinguishable by mass [1]. Non‑deuterated dibenzepin, when used as an internal standard, cannot be mass‑resolved from the endogenous analyte, leading to signal overlap and inaccurate quantification. Structurally related tricyclic antidepressants such as imipramine or amitriptyline, even when deuterated, may display different extraction efficiencies (e.g., solid‑phase extraction recovery differences ≥15%) and distinct matrix effects (ion suppression/enhancement coefficients differing by >20% from the analyte), which compromise the accuracy, precision, and robustness required by FDA and EMA bioanalytical method validation guidelines [2]. Furthermore, the pharmacological profile of dibenzepin—including its unique anticholinergic potency relative to other TCAs—means that studies aiming to correlate pharmacokinetics with pharmacodynamics cannot substitute a structurally dissimilar internal standard without introducing systematic bias into the exposure‑response relationship [3].

Quantitative Evidence: How Dibenzepin-d3 Compares Against Its Closest Analogs and Alternatives


Isotopic Purity and Mass Shift: Clear MS Discrimination vs. Non‑Deuterated Dibenzepin

Dibenzepin-d3 carries three deuterium atoms on the N‑methyl group, producing a molecular ion [M+H]⁺ at m/z 299.4 — a shift of +3.02 Da from the native dibenzepin [M+H]⁺ at m/z 296.4. This mass difference exceeds the minimum +3 Da threshold recommended to prevent isotopic cross-talk between the internal standard and the analyte in biological samples [1]. The isotopic purity of the N‑methyl‑d3 label is specified at ≥98 atom% D (class-level data for analogous N‑methyl‑d3 tricyclic antidepressants), ensuring that the contribution of unlabeled or partially labeled species to the analyte channel is ≤2%, which falls within the ≤5% cross‑contribution limit prescribed by regulatory guidance .

Isotope dilution mass spectrometry LC-MS/MS internal standard Stable isotope labeling

Chromatographic Co‑Elution and Matrix Effect Correction: Superior Accuracy vs. Structural Analog Internal Standards

A deuterated analogue of the analyte is the only internal standard class that reliably corrects for matrix-induced ion suppression or enhancement, because it co‑elutes with the analyte and experiences identical ionization conditions [1]. In published LC‑MS/MS methods for tricyclic antidepressants, the use of a stable isotope labeled (SIL) internal standard reduced the matrix effect variability (expressed as CV of the matrix factor) from 12‑18% (structural analog IS) to ≤6% (SIL IS), and improved inter‑batch accuracy from 85‑115% to 95‑105% at the lower limit of quantification (LLOQ) [2]. Non‑deuterated dibenzepin or a structurally distinct deuterated TCA (e.g., imipramine‑d3 for dibenzepin quantification) cannot guarantee identical chromatographic retention (Δ tR typically 0.2‑0.5 min) and thus cannot fully compensate for differential matrix effects.

Matrix effect correction Stable isotope labeled internal standard LC-MS/MS method validation

Anticholinergic Potency: Six‑Fold Lower Anticholinergic Activity than Imipramine — Implications for Dual‑Purpose Studies

In a direct head‑to‑head pharmacological comparison using scopolamine as a reference (relative potency = 1), dibenzepin exhibited an anticholinergic potency of 1/600, imipramine was 1/200, and amitriptyline was 1/75 [1]. This means dibenzepin possesses 3‑fold lower anticholinergic activity than imipramine and 8‑fold lower than amitriptyline. When analytical methods are coupled with pharmacological or toxicological endpoints, the choice of internal standard can influence data interpretation if the internal standard itself possesses confounding biological activity. For studies that combine bioanalysis with in vitro receptor profiling, dibenzepin‑d3 ensures that the measured pharmacological response is attributable solely to the analyte, whereas co‑administration or carry‑over of a more anticholinergic alternative (e.g., amitriptyline‑d3) could introduce off‑target effects.

Anticholinergic side effects Tricyclic antidepressant pharmacology Dibenzepin vs. imipramine

H/D Exchange Stability: The N‑Methyl‑d3 Label Is Resistant to Back‑Exchange Under Standard Bioanalytical Conditions

The stability of a deuterium label is a critical quality attribute for internal standards. Deuterium atoms located on N‑methyl groups are chemically non‑labile and do not undergo significant H/D back‑exchange under typical bioanalytical workflows involving aqueous buffers (pH 2‑10), protein precipitation with organic solvents, solid‑phase extraction, or reversed‑phase chromatography at ambient temperature [1]. In contrast, deuterium labels on heteroatoms (N‑D, O‑D) or α‑carbonyl positions can undergo rapid exchange (t₁/₂ < 1 h) in protic solvents, leading to loss of isotope enrichment and compromised quantification . The 5‑(methyl‑d3) substitution of dibenzepin‑d3 places deuterium on a tertiary amine methyl group, which is highly resistant to exchange; analogous N‑methyl‑d3 compounds maintain ≥98% deuterium incorporation after 24‑hour incubation in human plasma at 37 °C .

Hydrogen-deuterium exchange stability N-methyl-d3 stability LC-MS/MS sample preparation

Procurement‑Scale Cost Analysis: Price per Quantification Assay vs. Alternative Deuterated TCAs

A procurement‑focused cost comparison reveals that dibenzepin‑d3, at a market price of approximately $1,500 per 10 mg (TRC catalog), translates to ~$0.15 per analysis when used at a concentration of 100 ng/mL in a 1 mL sample preparation, assuming a 10 mg supply supports 100,000 analytical injections . Imipramine‑d3 HCl is priced at ~$729 per 1 mg, yielding a cost of ~$0.73 per analysis under identical conditions — a 4.9‑fold higher cost per assay . Desipramine‑d3 (25 mg, ~$1,455) offers a lower per‑assay cost of ~$0.058; however, its structural dissimilarity to dibenzepin (dibenzazepine vs. dibenzodiazepine core) compromises its ability to co‑elute and correct for matrix effects as demonstrated in Evidence Item 2. Thus, dibenzepin‑d3 occupies a favorable midpoint between analyte‑specific accuracy and procurement economy.

Internal standard procurement Cost per analysis Deuterated TCA price comparison

Optimal Application Scenarios for Dibenzepin-d3 in Bioanalytical and Pharmacological Research


Therapeutic Drug Monitoring (TDM) of Dibenzepin in Plasma Using LC‑MS/MS

In clinical TDM laboratories, the use of dibenzepin‑d3 as the internal standard ensures accurate, precise, and reproducible quantification of dibenzepin over a therapeutic range of 25–150 µg/L. The +3 Da mass shift eliminates interference from endogenous plasma components, while the matched chromatographic retention corrects for matrix effects that are highly variable in patient samples with differing lipid and protein content [1]. This is particularly critical when analyzing samples from poly‑medicated patients, where co‑eluting drugs could otherwise cause ion suppression and falsely low or high readings.

Pharmacokinetic and Bioequivalence Studies Requiring Regulatory Submission

For pharmacokinetic studies intended to support ANDA or NDA submissions, the use of a stable isotopically labeled internal standard is explicitly recommended by FDA guidance. Dibenzepin‑d3, with its N‑methyl‑d3 label exhibiting high resistance to H/D exchange, maintains isotopic integrity throughout the entire analytical batch — even during prolonged autosampler sequences (≥24 h) — ensuring consistent accuracy at the LLOQ (typically 1‑5 ng/mL) across all study samples and QC levels [2].

Forensic Toxicology: Post‑Mortem Quantification of Dibenzepin in Complex Matrices

Post‑mortem specimens (blood, vitreous humor, liver homogenate) present extreme matrix complexity with high levels of putrefactive compounds. Dibenzepin‑d3 co‑elutes with the analyte under gradient conditions, providing identical ion suppression/enhancement profiles and enabling the accurate quantification of dibenzepin at toxicological concentrations (>3,000 µg/L) [3]. The anticholinergic potency data (Evidence Item 3) further aid forensic interpretation of anticholinergic toxidrome components in fatal overdose cases.

In Vitro Metabolism and Drug‑Drug Interaction Studies

When using human liver microsomes or hepatocyte incubations for metabolic profiling of dibenzepin, the deuterium kinetic isotope effect (KIE) on N‑demethylation can reduce the metabolic rate of the internal standard relative to the analyte, potentially biasing quantification. However, the N‑methyl‑d3 label of dibenzepin‑d3 exhibits a minimal primary KIE (k_H/k_D typically ≤2 for N‑methyl oxidation), and the use of a stable isotope labeled internal standard that co‑elutes with the analyte allows for accurate correction of any differential metabolism, enabling reliable determination of intrinsic clearance (CL_int) values [4].

Quote Request

Request a Quote for Dibenzepin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.